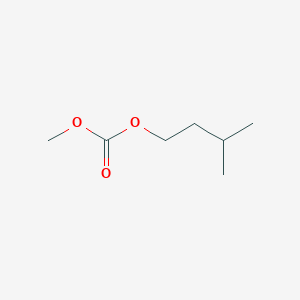
Methyl 3-methylbutyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methylbutyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate group (–O–C(=O)–O–) linked to a methyl group and a 3-methylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methylbutyl carbonate can be synthesized through the reaction of 3-methylbutanol with dimethyl carbonate in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The use of an acid catalyst, such as sulfuric acid, can enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. Additionally, the use of environmentally friendly catalysts and solvents aligns with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methylbutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methylbutanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different esters and alcohols.
Oxidation: Under oxidative conditions, it can be converted to corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-methylbutanol and carbon dioxide.
Transesterification: Various esters and alcohols.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Aplicaciones Científicas De Investigación
Methyl 3-methylbutyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Green Chemistry: Its production and use align with green chemistry principles, making it a suitable candidate for sustainable chemical processes.
Industrial Applications: It is used in the formulation of coatings, adhesives, and plasticizers due to its favorable chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 3-methylbutyl carbonate involves its reactivity as an ester. In hydrolysis reactions, the nucleophilic attack by water or hydroxide ions on the carbonyl carbon leads to the formation of 3-methylbutanol and carbon dioxide . In transesterification reactions, the nucleophilic attack by an alcohol on the carbonyl carbon results in the exchange of the alkoxy group .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: Similar ester with a simpler structure.
Ethyl acetate: Another ester with similar reactivity but different alkyl groups.
Methyl butyrate: An ester with a similar carbon chain length but different branching
Uniqueness
Methyl 3-methylbutyl carbonate is unique due to its specific branching and the presence of a 3-methylbutyl group, which imparts distinct physical and chemical properties compared to other esters. This branching can influence its reactivity and applications in various chemical processes .
Propiedades
Número CAS |
228273-02-7 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl 3-methylbutyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-6(2)4-5-10-7(8)9-3/h6H,4-5H2,1-3H3 |
Clave InChI |
SIJHHVROKHRVGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


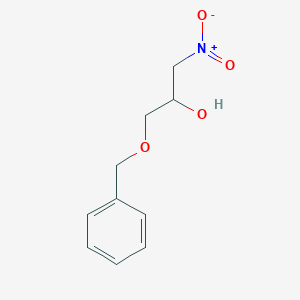
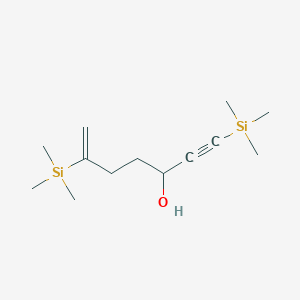

![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
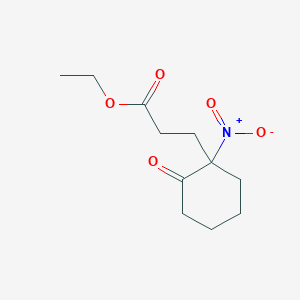
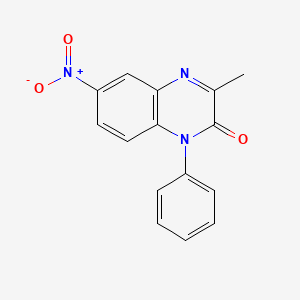

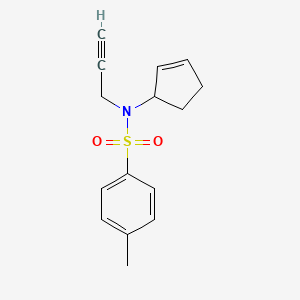
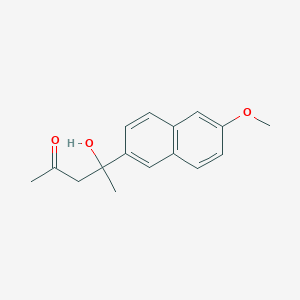

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
